(4-Aminocyclohexyl)methanol

Description

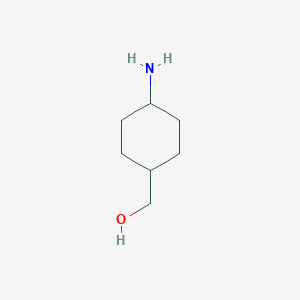

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUJZOFJZVGTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347686 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-84-1, 89854-94-4, 30134-98-6 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminocyclohex-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Aminocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (4-aminocyclohexyl)methanol, a valuable building block in pharmaceutical and materials science. This document details key synthetic routes, including catalytic hydrogenation of aromatic precursors and the reduction of carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and process visualizations.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct routes, primarily starting from either p-aminobenzoic acid or 4-nitrobenzoic acid. The choice of pathway often depends on factors such as desired stereoisomer (cis or trans), required purity, scalability, and available reagents and equipment. A biocatalytic route for a structurally related compound, 4-aminocyclohexanol, is also presented as a modern and stereoselective alternative.

The main synthetic strategies covered in this guide are:

-

Pathway 1: Catalytic Hydrogenation of p-Aminobenzoic Acid followed by Reduction.

-

Pathway 2: Reduction of 4-Nitrobenzoic Acid followed by Hydrogenation and further Reduction.

-

Pathway 3: Biocatalytic Synthesis of 4-Aminocyclohexanol Isomers (a related compound).

Data Presentation: Comparison of Key Synthesis Steps

The following tables summarize quantitative data for the critical steps in the synthesis of this compound and its intermediates.

Table 1: Catalytic Hydrogenation of p-Aminobenzoic Acid to 4-Aminocyclohexanecarboxylic Acid

| Catalyst | Starting Material | Reagents & Solvents | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | cis:trans Ratio | Reference |

| 5% Ru/C | p-Aminobenzoic acid | 10% NaOH (aq) | 100 | 15 bar H₂ | 20 | Not explicitly stated, but conversion is complete | 1:4.6 | [1] |

| 10% Rh-0.1% Pd/C | p-Aminobenzoic acid | Water | Not specified | 50 p.s.i. H₂ | Not specified (until H₂ uptake ceases) | 68-71 | Mixture of cis and trans | [2] |

Table 2: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

| Catalyst | Starting Material | Reagents & Solvents | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Pd/C | 4-Nitrobenzoic acid | NaOH (aq) | 60-70 | 2-4 MPa H₂ | 1 | >96 | >99 |

Table 3: Biocatalytic Synthesis of cis-4-Aminocyclohexanol

| Enzymes | Starting Material | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Substrate Conc. (mM) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| LK-KRED & ATA-200 | 1,4-Cyclohexanedione | KPi buffer, NADP⁺, Isopropylamine, PLP, DMSO | 30 | 48 | 50 | Not specified | Not specified | [3] |

Mandatory Visualization: Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic pathways.

Caption: Synthesis of this compound starting from p-aminobenzoic acid.

References

An In-depth Technical Guide to the Cis-Trans Isomerism of (4-Aminocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminocyclohexyl)methanol is a key bifunctional building block in medicinal chemistry and drug development, notable for its cis and trans isomers which exhibit distinct physicochemical properties and pharmacological relevance. The stereochemistry of the amino and hydroxymethyl groups on the cyclohexane ring dictates the three-dimensional structure of the molecule, influencing its reactivity, biological activity, and suitability as a pharmaceutical intermediate. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of this compound. Detailed experimental protocols, comparative data, and the application of these isomers in drug discovery, particularly the role of the trans isomer as a crucial precursor to the mucolytic agent Ambroxol, are presented.

Introduction

Cis-trans isomerism, a form of stereoisomerism, plays a critical role in determining the pharmacological and toxicological profiles of drug molecules. In cyclic systems like cyclohexane derivatives, the spatial arrangement of substituents as either cis (on the same side of the ring) or trans (on opposite sides of the ring) can lead to significant differences in their interaction with biological targets. This compound, with its primary amine and alcohol functionalities, is a versatile scaffold for the synthesis of a wide range of biologically active compounds. The distinct stereochemical configurations of its cis and trans isomers make them valuable as separate entities in the development of new chemical entities with improved efficacy and safety profiles. The trans isomer, in particular, is a well-established intermediate in the industrial synthesis of Ambroxol, a widely used mucolytic drug.

Physicochemical Properties of Cis and Trans Isomers

The spatial arrangement of the amino and hydroxymethyl groups in the cis and trans isomers of this compound leads to notable differences in their physical and chemical properties. These differences are crucial for their separation and have implications for their reactivity and biological activity.

| Property | Cis-(4-Aminocyclohexyl)methanol | Trans-(4-Aminocyclohexyl)methanol |

| CAS Number | 30134-98-6[1] | 1467-84-1[2][3] |

| Molecular Formula | C₇H₁₅NO[1] | C₇H₁₅NO[2][3] |

| Molecular Weight | 129.20 g/mol [1] | 129.20 g/mol [2][3] |

| Appearance | - | White to off-white solid[2] |

| Boiling Point | 218.8 °C at 760 mmHg[1] | ~305-307 °C[4] |

| Melting Point | - | 146-148 °C |

| Density | 0.974 g/cm³[1] | - |

| Solubility | - | Soluble in Chloroform, Dichloromethane, Methanol |

Synthesis of Cis and Trans Isomers

The stereoselective synthesis of the cis and trans isomers of this compound is a key step in their utilization for drug development. The choice of starting materials and reaction conditions dictates the predominant isomer formed.

Synthesis of Trans-(4-Aminocyclohexyl)methanol

The synthesis of the trans isomer is well-documented due to its industrial importance as a precursor to Ambroxol. A common route involves the catalytic hydrogenation of a 4-aminobenzoic acid ester, followed by a series of transformations.

Experimental Protocol: Synthesis of Trans-(4-Aminocyclohexyl)methanol Hydrochloride from 4-Aminobenzoic Ester [5]

This multi-step synthesis involves the following key transformations:

-

Catalytic Hydrogenation: The aromatic ring of a 4-aminobenzoic ester is hydrogenated to a cyclohexane ring. This step typically yields a mixture of cis and trans isomers.

-

Phthaloyl Formylation: The amino group is protected to prevent side reactions in subsequent steps.

-

Isomerization: The mixture of isomers is subjected to conditions that favor the formation of the more stable trans isomer. This can be achieved by heating in the presence of a base like potassium tert-butoxide.

-

Hydrazinolysis: The protecting group is removed.

-

Ester Group Reduction: The ester group is reduced to a hydroxymethyl group.

-

Amino Deprotection and Salification: The amino group is deprotected, and the final product is converted to its hydrochloride salt for improved stability and handling.

Synthesis of Cis-(4-Aminocyclohexyl)methanol

Detailed protocols for the stereoselective synthesis of the cis isomer are less commonly reported in the literature. However, it can be obtained through the reduction of a suitably protected 4-aminocyclohexanone, where the choice of reducing agent can influence the stereochemical outcome.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers is a critical step to obtain the desired stereochemically pure compound. Fractional crystallization is a widely used technique for this purpose, exploiting the differences in the physical properties of the isomers, such as their solubility and crystal lattice energy.

Experimental Protocol: Separation of Cis and Trans Isomers by Fractional Crystallization

A general procedure for the separation of cis and trans isomers of aminocyclohexane derivatives involves the following steps:

-

Dissolution: The mixture of cis and trans isomers is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to ensure complete dissolution.

-

Cooling: The solution is slowly cooled to allow for the selective crystallization of the less soluble isomer. The cooling rate is crucial to ensure the formation of pure crystals.

-

Isolation: The crystallized isomer is isolated by filtration.

-

Recrystallization: The isolated crystals may be further purified by one or more recrystallization steps to achieve the desired level of purity. The mother liquor, enriched in the more soluble isomer, can be concentrated and subjected to further crystallization to isolate the second isomer.

The choice of solvent is critical and is determined empirically. For aminocyclohexane derivatives, alcohols such as methanol or ethanol, or mixtures with other organic solvents, are often employed. The formation of salts, such as hydrochlorides, can also alter the solubility and improve the efficiency of separation by fractional crystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the characterization and differentiation of the cis and trans isomers of this compound.

¹H and ¹³C NMR Spectroscopy

The stereochemical differences between the cis and trans isomers result in distinct chemical shifts and coupling constants in their NMR spectra. The analysis of these spectra allows for unambiguous assignment of the stereochemistry. For the closely related 4-aminocyclohexanol, the following key differences are observed[6]:

-

¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H-1) in the cis isomer is in an equatorial position and resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer. Similarly, the proton on the carbon with the amino group (H-4) in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer. The coupling constants are also diagnostic, with the trans isomer showing large axial-axial couplings (typically 10-13 Hz) for the H-1 and H-4 protons[6].

-

¹³C NMR: The chemical shifts of the carbons attached to the hydroxyl (C-1) and amino (C-4) groups are sensitive to the stereochemistry of these substituents[6].

FTIR Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. While the FTIR spectra of both cis and trans isomers will show characteristic bands for O-H, N-H, and C-H stretching and bending vibrations, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different molecular symmetry and vibrational modes of the two isomers. These differences can be used to distinguish between the two isomers and to assess the purity of a sample.

Applications in Drug Development

Both cis and trans isomers of this compound are valuable building blocks in the synthesis of pharmaceuticals.[7] Their distinct three-dimensional structures can lead to different pharmacological activities.

Trans-(4-Aminocyclohexyl)methanol in the Synthesis of Ambroxol

The most significant application of trans-(4-Aminocyclohexyl)methanol is as a key intermediate in the synthesis of Ambroxol, a widely used mucolytic agent that promotes the clearance of mucus from the respiratory tract.

Synthesis of Ambroxol from Trans-(4-Aminocyclohexyl)methanol

The synthesis of Ambroxol typically involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[8] The trans stereochemistry of the starting material is crucial for the desired pharmacological activity of the final drug molecule.

dot

Caption: Synthesis of Ambroxol via Reductive Amination.

Cis-(4-Aminocyclohexyl)methanol in Drug Discovery

The cis isomer of this compound also serves as a valuable building block in the synthesis of novel compounds for drug discovery.[7] Its unique stereochemistry can be exploited to generate libraries of compounds with diverse three-dimensional structures for screening against various biological targets.

Conclusion

The cis and trans isomers of this compound represent a compelling example of the importance of stereochemistry in medicinal chemistry and drug development. Their distinct physical and chemical properties necessitate specific synthetic and separation strategies to obtain the desired isomer in high purity. The well-established role of the trans isomer in the synthesis of Ambroxol highlights the industrial relevance of this compound. As the demand for stereochemically pure drugs continues to grow, a thorough understanding of the synthesis, characterization, and application of these isomers will remain crucial for the development of new and improved therapeutics.

Experimental Workflows and Logical Relationships

dot

Caption: Fractional Crystallization Workflow for Isomer Separation.

References

- 1. Cis-4-aminocyclohexyl)methanol, CAS No. 30134-98-6 - iChemical [ichemical.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Aminocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(4-Aminocyclohexyl)methanol is a bifunctional cycloaliphatic compound incorporating both a primary amine and a primary alcohol. This unique structure, existing as cis and trans stereoisomers, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its cyclohexane core provides rigidity, while the amino and hydroxyl functionalities offer versatile points for chemical modification. Understanding the distinct physical and chemical properties of each isomer is crucial for its effective application in research and development.

Physicochemical Properties

The stereochemistry of the amino and hydroxymethyl groups on the cyclohexane ring significantly influences the physical properties of this compound. The trans isomer, with both substituents in equatorial positions in the chair conformation, is generally more stable and possesses a higher melting point, while the cis isomer is a liquid at room temperature.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 4-(Hydroxymethyl)cyclohexylamine | |

| Molecular Formula | C₇H₁₅NO | [1][2][3][4] |

| Molecular Weight | 129.20 g/mol | [1][2][3][4] |

| CAS Number (Mixture) | 1504-49-0 | [5] |

| CAS Number (cis) | 30134-98-6 | [1][4] |

| CAS Number (trans) | 1467-84-1 | [2][3] |

Isomer-Specific Physical Properties

A direct comparison of the physical properties of the cis and trans isomers highlights the impact of their stereochemistry.

| Property | cis-(4-Aminocyclohexyl)methanol | trans-(4-Aminocyclohexyl)methanol |

| Appearance | Liquid | White to off-white solid |

| Melting Point | Not Applicable | 146-148 °C[2] |

| Boiling Point | 218.8 °C at 760 mmHg[1][6] | ~305-307 °C (Predicted)[7] |

| Density | 0.974 g/cm³[1][6] | 0.974 g/cm³ (Predicted)[7] |

| Refractive Index | 1.477[1] | 1.477 (Predicted)[7] |

| Solubility | Data not available | Soluble in water, ethanol, ether, chloroform, dichloromethane, and methanol.[2][7] |

| Vapor Pressure | 0.026 mmHg at 25 °C[1][6] | Data not available |

| Flash Point | 86.1 °C[1][6] | Data not available |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The axial or equatorial orientation of the protons attached to the carbons bearing the amino and hydroxymethyl groups leads to distinct chemical shifts and coupling constants.

Expected ¹H NMR Spectral Features:

-

Cis Isomer: The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the amino group (CH-NH₂) would likely exhibit complex multiplets with smaller coupling constants, indicative of both axial-equatorial and equatorial-equatorial couplings.

-

Trans Isomer: The protons at the C1 and C4 positions are expected to be in axial positions in the most stable chair conformation. This would result in large axial-axial coupling constants with the neighboring axial protons, appearing as a triplet of triplets or a complex multiplet with at least one large coupling constant.

Expected ¹³C NMR Spectral Features:

The chemical shifts of the carbons in the cyclohexane ring will differ between the cis and trans isomers due to the different steric environments. The carbon atoms bonded to the axial substituents in the cis isomer are expected to be shielded and resonate at a higher field (lower ppm) compared to the carbons bonded to the equatorial substituents in the trans isomer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, for both isomers, will be characterized by the vibrational frequencies of its functional groups.

Expected IR Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, likely showing hydrogen bonding.

-

N-H Stretch: One or two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclohexane ring and the methylene group.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the C-O single bond of the primary alcohol.

-

N-H Bend: A medium to strong absorption in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 129.20).

-

Fragmentation: Common fragmentation pathways would involve the loss of water (M-18), ammonia (M-17), or the hydroxymethyl group (M-31). Cleavage of the cyclohexane ring is also possible.

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of both primary amines and primary alcohols.

-

Amine Group Reactivity: The primary amine is nucleophilic and basic. It can undergo acylation, alkylation, arylation, and condensation reactions with aldehydes and ketones to form imines. It will also react with acids to form ammonium salts.

-

Alcohol Group Reactivity: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. It can undergo esterification with carboxylic acids or their derivatives, and etherification.

-

Stability: The compound is generally stable under normal conditions. However, it is sensitive to strong oxidizing agents. The cyclohexane ring is conformationally stable.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[1]

-

Pharmaceutical Synthesis: The presence of two reactive functional groups at defined stereochemical positions makes it a valuable chiral building block for the synthesis of complex pharmaceutical compounds.[1] Its rigid cyclohexane scaffold can be used to control the spatial orientation of pharmacophoric groups.

-

Agrochemicals: It serves as an intermediate in the production of biologically active compounds used in agriculture.[1]

-

Specialty Chemicals: It is used in the synthesis of surfactants and corrosion inhibitors.[1]

Experimental Protocols

The following are general methodologies for the determination of the key physical and spectral properties of this compound.

Melting Point Determination (for trans isomer)

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[8][9][10]

-

Sample Preparation: A small amount of the dry, powdered trans-(4-Aminocyclohexyl)methanol is packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[8] For a pure compound, this range is typically narrow (0.5-2 °C).[9]

Boiling Point Determination (for cis isomer)

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[11][12]

-

Apparatus Setup: A small volume of cis-(4-Aminocyclohexyl)methanol is placed in a distillation flask with boiling chips.[13] A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Measurement: The liquid is heated to a gentle boil. The temperature is recorded when the vapor temperature is constant.[14][15]

Solubility Determination

Solubility can be determined by adding a known amount of solute to a known volume of solvent and observing the point of saturation.[16][17][18][19][20]

-

Procedure: A small, accurately weighed amount of this compound is added to a measured volume of the solvent at a constant temperature.

-

Observation: The mixture is agitated until no more solute dissolves.

-

Quantification: The amount of dissolved solute is determined, often by filtering the saturated solution and evaporating the solvent from a known volume of the filtrate to determine the mass of the dissolved solid.

NMR Spectra Acquisition

NMR spectra are obtained by dissolving the sample in a deuterated solvent and placing it in a strong magnetic field.[21][22][23][24][25]

-

Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired using appropriate pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

IR Spectrum Acquisition

An IR spectrum is obtained by passing infrared radiation through the sample.[26][27][28][29][30]

-

Sample Preparation: For the liquid cis isomer, a thin film can be prepared between two KBr or NaCl plates. For the solid trans isomer, a KBr pellet can be made by mixing the sample with KBr powder and pressing it into a disk, or a nujol mull can be prepared.[29]

-

Measurement: The prepared sample is placed in an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrum Acquisition

A mass spectrum is obtained by ionizing the sample and separating the resulting ions based on their mass-to-charge ratio.[31][32][33][34][35]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or through a chromatographic system like GC or LC.[34]

-

Ionization: The sample is ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[32][34]

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.[35]

Visualizations

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a synthesized batch of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. usbio.net [usbio.net]

- 3. chemscene.com [chemscene.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Cis-4-aminocyclohexyl)methanol, CAS No. 30134-98-6 - iChemical [ichemical.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. How to Calculate Solubility | Chemistry | Study.com [study.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 21. books.rsc.org [books.rsc.org]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 24. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chem.uiowa.edu [chem.uiowa.edu]

- 26. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 27. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 28. researchgate.net [researchgate.net]

- 29. eng.uc.edu [eng.uc.edu]

- 30. soilfertility.osu.edu [soilfertility.osu.edu]

- 31. ijsdr.org [ijsdr.org]

- 32. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 33. rsc.org [rsc.org]

- 34. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 35. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Aminocyclohexyl)methanol: Identifiers, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Aminocyclohexyl)methanol, a versatile building block in medicinal chemistry. This document details its chemical identifiers, stereoisomers, and provides an in-depth look at its synthesis. Furthermore, it explores its application in drug development, with a particular focus on its role as a key structural motif in Janus kinase (JAK) inhibitors.

Core Identifiers and Physicochemical Properties

This compound is a cycloaliphatic primary amine and alcohol. Its chemical structure consists of a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group. The spatial arrangement of these substituents gives rise to cis and trans stereoisomers, each with distinct chemical and physical properties.

| Identifier | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| General CAS Number | 1504-49-0 | |

| trans-Isomer CAS Number | 1467-84-1 | [1][4] |

| cis-Isomer CAS Number | 30134-98-6 | [2][3] |

| Mixture of Diastereomers CAS Number | 89854-94-4 |

Table 1: Chemical Identifiers for this compound

| Property | cis-Isomer | trans-Isomer | Reference |

| Appearance | White powder | Colorless to yellowish liquid or white to off-white solid | [5] |

| Boiling Point | 218.8 °C at 760 mmHg | 305-307 °C | [5][6] |

| Density | 0.974 g/cm³ | - | [6] |

| Purity | 97% | ≥97% | [1][2] |

| Storage Conditions | 2-8 °C, Keep in dark place, inert atmosphere | 4°C, protect from light | [1][2] |

Table 2: Physicochemical Properties of this compound Isomers

Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride

A common synthetic route to trans-(4-Aminocyclohexyl)methanol hydrochloride involves a multi-step process starting from a 4-aminobenzoic acid ester. The following protocol is a summarized example of such a synthesis.

Experimental Protocol:

-

Catalytic Hydrogenation: 4-aminobenzoic acid ester is subjected to catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring.

-

Phthaloylation: The amino group is protected with a phthaloyl group.

-

Isomerization: The cis/trans mixture is subjected to a conversion reaction to enrich the desired trans-isomer.

-

Hydrazinolysis: The phthaloyl protecting group is removed using hydrazine.

-

Amino Protection: The amino group is re-protected with a suitable protecting group (e.g., Boc).

-

Ester Group Reduction: The ester group is reduced to a primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[7][8][9][10][11]

-

Deprotection and Salt Formation: The amino protecting group is removed, and the final product is isolated as the hydrochloride salt.[12]

Detailed Experimental Workflow

Caption: Synthetic pathway to trans-(4-Aminocyclohexyl)methanol HCl.

Spectroscopic Data

| Technique | Data for trans-(4-Aminocyclohexyl)methanol |

| ¹H NMR | Spectral data available from suppliers.[13] |

| ¹³C NMR | Spectral data available from suppliers. |

| FT-IR | Characteristic peaks for O-H, N-H, and C-H stretching. |

| Mass Spec. | Expected molecular ion peak [M]+ at m/z 129.20. |

Table 3: Spectroscopic Data for trans-(4-Aminocyclohexyl)methanol

Application in Drug Development: Janus Kinase (JAK) Inhibitors

This compound is a key building block in the synthesis of several small molecule inhibitors targeting the Janus kinase (JAK) family of enzymes.[14][15][16] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[14][15][16][17][18][19][20]

JAK inhibitors containing the this compound moiety act by competing with ATP for the kinase domain of JAK enzymes, thereby blocking the downstream signaling cascade.

JAK-STAT Signaling Pathway and Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold plays a crucial role in the binding of JAK inhibitors to the kinase domain. Structure-Activity Relationship (SAR) studies explore how modifications to this and other parts of the molecule affect its biological activity.[21][22][23][24]

Logical Relationships in SAR for this compound Derivatives

Caption: Key structure-activity relationships for this compound derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. lookchem.com [lookchem.com]

- 4. [trans-4-aminocyclohexyl]methanol 97% | CAS: 1467-84-1 | AChemBlock [achemblock.com]

- 5. chembk.com [chembk.com]

- 6. Cis-4-aminocyclohexyl)methanol, CAS No. 30134-98-6 - iChemical [ichemical.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 13. trans-4-Aminocyclohexanemethanol(1467-84-1) 1H NMR spectrum [chemicalbook.com]

- 14. scispace.com [scispace.com]

- 15. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JAK inhibitors impair GM-CSF-mediated signaling in innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. A Comprehensive Overview of Globally Approved JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 22. benchchem.com [benchchem.com]

- 23. Structure-activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fiveable.me [fiveable.me]

Stereoselective Synthesis of (4-Aminocyclohexyl)methanol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of cis- and trans-(4-aminocyclohexyl)methanol. These isomers are valuable building blocks in medicinal chemistry and materials science, where their distinct spatial arrangements of the amino and hydroxymethyl groups dictate their biological activity and material properties. This document details established synthetic routes, provides experimental protocols for key reactions, and presents quantitative data to facilitate the selection of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The primary approach to synthesizing (4-aminocyclohexyl)methanol isomers begins with the catalytic hydrogenation of a readily available aromatic precursor, typically p-aminobenzoic acid or its esters. The stereochemical outcome of this hydrogenation is the critical step that determines the ratio of the resulting cis and trans isomers of the intermediate, 4-aminocyclohexanecarboxylic acid. Subsequent reduction of the carboxylic acid or ester functionality, a transformation that is generally stereoretentive, affords the target this compound isomers.

The choice of catalyst and reaction conditions for the hydrogenation of the aromatic ring is paramount in controlling the stereoselectivity of the process. Generally, rhodium-based catalysts tend to favor the formation of the cis isomer, while ruthenium and rhodium catalysts under specific conditions can be employed to achieve a higher proportion of the trans isomer.

Following the stereoselective synthesis of the 4-aminocyclohexanecarboxylic acid intermediate, separation of the isomers can be performed, or the mixture can be subjected to isomerization conditions to enrich the desired isomer before the final reduction step.

Synthesis of trans-(4-Aminocyclohexyl)methanol

The synthesis of the trans isomer is often prioritized in pharmaceutical applications. The key to a successful trans-selective synthesis lies in the catalytic hydrogenation of p-aminobenzoic acid using a ruthenium-on-carbon (Ru/C) catalyst under basic conditions. An alternative route involves the isomerization of the cis isomer to the more thermodynamically stable trans isomer.

Stereoselective Hydrogenation Route

A one-pot process for the preparation of trans-4-aminocyclohexanecarboxylic acid with a high trans ratio has been developed, which can then be converted to the target alcohol.[1][2]

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid to trans-4-Aminocyclohexanecarboxylic Acid [1][2]

-

Reaction Setup: In an autoclave, mix p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL).

-

Hydrogenation: Stir the mixture at 100°C under a hydrogen pressure of 15 bar.

-

Reaction Monitoring: Monitor the reaction progress by TLC until no starting material is observed (approximately 20 hours).

-

Work-up: After cooling and venting the autoclave, the catalyst can be filtered off. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with a typical cis:trans ratio of 1:4.6.

-

Purification: The trans isomer can be isolated from the mixture through selective crystallization or by proceeding with the protection of the amino group and esterification of the carboxylic acid, which allows for chromatographic separation.

Isomerization and Reduction Route

This route involves the initial synthesis of a mixture of cis and trans isomers, followed by isomerization to enrich the trans isomer, and subsequent reduction of the ester group.

Experimental Protocol: Isomerization of cis to trans-4-(Phthalimido)cyclohexanecarboxylic Acid Ester

This is a representative procedure based on a multi-step synthesis described in the patent literature[3]. The initial hydrogenation of a 4-aminobenzoic ester yields a mixture of cis and trans isomers. The amino group is then protected (e.g., as a phthalimide) to facilitate handling and separation.

-

Isomerization: A mixture of the cis and trans isomers of the protected 4-aminocyclohexanecarboxylate is treated with a base such as potassium tert-butoxide in a suitable solvent (e.g., THF or methylene chloride) and heated. The reaction temperature can range from 40°C to 220°C, depending on the specific substrate and desired reaction time.[3] This process epimerizes the center bearing the carboxylate group, leading to an enrichment of the thermodynamically more stable trans isomer.

-

Work-up: The reaction is quenched with a mild acid (e.g., 2% aqueous acetic acid) to neutralize the base. The product is then extracted with an organic solvent, dried, and purified by recrystallization or chromatography.

Experimental Protocol: Reduction of trans-Methyl-4-aminocyclohexanecarboxylate to trans-(4-Aminocyclohexyl)methanol

This is a general procedure for the reduction of an ester to an alcohol using lithium aluminum hydride (LiAlH₄), which is a strong reducing agent capable of this transformation.[4][5][6] This reduction is stereoretentive.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.0-1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Addition of Ester: Dissolve the trans-methyl-4-aminocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-4 hours.

-

Quenching: Carefully cool the reaction mixture back to 0°C. Slowly and cautiously add ethyl acetate dropwise to quench any excess LiAlH₄. This is followed by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until the evolution of hydrogen gas ceases.

-

Isolation and Purification: Filter the resulting suspension through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trans-(4-aminocyclohexyl)methanol. Further purification can be achieved by distillation or recrystallization.

Synthesis of cis-(4-Aminocyclohexyl)methanol

The synthesis of the cis isomer generally relies on catalytic hydrogenation conditions that favor its formation. Rhodium-based catalysts are often employed for this purpose.

Stereoselective Hydrogenation Route

The hydrogenation of p-aminobenzoic acid using a rhodium-palladium on carbon catalyst can produce a mixture of cis and trans isomers, which can then be separated.[1] Certain rhodium catalysts are known to provide high cis selectivity in the hydrogenation of aromatic rings.[7][8]

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid to a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid [1]

-

Reaction Setup: In a pressure bottle, combine p-aminobenzoic acid (27.4 g, 0.20 mole), water (200 mL), and 10% rhodium-0.1% palladium on carbon catalyst (2 g).

-

Hydrogenation: Hydrogenate the mixture at 50 p.s.i. until the theoretical amount of hydrogen has been absorbed.

-

Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Isolation: The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, which can be separated by fractional crystallization or chromatography.

Reduction of cis-4-Aminocyclohexanecarboxylic Acid Derivative

Once the cis-4-aminocyclohexanecarboxylic acid or its ester is isolated, the reduction to the corresponding alcohol can be carried out using the same LiAlH₄ reduction protocol as described for the trans isomer, as this step is stereoretentive.

Quantitative Data Summary

The following tables summarize the quantitative data for the key stereoselective hydrogenation step in the synthesis of 4-aminocyclohexanecarboxylic acid isomers.

Table 1: Stereoselective Hydrogenation of p-Aminobenzoic Acid

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Yield (%) | Reference |

| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 1:4.6 | High | [2] |

| 10% Rh-0.1% Pd/C | Water | Room Temp. | ~3.4 (50 psi) | Mixture | 68-71 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and logical relationships in the stereoselective synthesis of this compound isomers.

Caption: Synthesis of trans-(4-Aminocyclohexyl)methanol.

Caption: Synthesis of cis-(4-Aminocyclohexyl)methanol.

Caption: Isomerization route to trans-(4-Aminocyclohexyl)methanol.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]

- 8. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Commercial availability and suppliers of (4-Aminocyclohexyl)methanol

An In-depth Overview of Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

(4-Aminocyclohexyl)methanol is a key bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, isomeric forms, physical and chemical properties, and its application in the synthesis of pharmaceutically relevant compounds.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, primarily as its cis and trans isomers. The purity of the commercially available material is typically high, often exceeding 97%. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Table 1: Selected Suppliers of cis-(4-Aminocyclohexyl)methanol

| Supplier | CAS Number | Purity | Notes |

| Vibrant Pharma Inc.[1] | 30134-98-6 | 97% | Available in gram quantities. |

| AA Blocks[2] | 30134-98-6 | 95% | Available in milligram to gram quantities. |

| BLD Pharm[3] | 30134-98-6 | - | Further information available upon request. |

| iChemical[4] | 30134-98-6 | - | Custom packages and synthesis available. |

| ChemSrc[5] | 61367-22-4 | 97.0% | As the hydrochloride salt. |

Table 2: Selected Suppliers of trans-(4-Aminocyclohexyl)methanol

| Supplier | CAS Number | Purity | Notes |

| ChemScene[6] | 1467-84-1 | ≥97% | Available in gram quantities. |

| United States Biological[7] | 1467-84-1 | Highly Purified | Available in milligram quantities. |

| BLD Pharm[8] | 1467-84-1 | - | Further information available upon request. |

| BOC Sciences[] | 1504-49-0 | - | As the hydrochloride salt. |

| Santa Cruz Biotechnology[10] | 1504-49-0 | - | For research use only. |

Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical properties due to their different spatial arrangements. These differences can be exploited in their separation and purification.

Table 3: Physicochemical Data of this compound Isomers

| Property | cis-(4-Aminocyclohexyl)methanol | trans-(4-Aminocyclohexyl)methanol |

| CAS Number | 30134-98-6[1] | 1467-84-1[6] |

| Molecular Formula | C₇H₁₅NO[1] | C₇H₁₅NO[6] |

| Molecular Weight | 129.20 g/mol [1] | 129.20 g/mol [6] |

| Appearance | White powder | White to Off-White Solid[7] |

| Melting Point | Not available | 146-148°C[7] |

| Storage | 2-8 °C[1] | 4°C, protect from light[6] |

Experimental Protocols

Synthesis of trans-(4-Aminocyclohexyl)methanol Hydrochloride

This synthesis starts from a readily available starting material, 4-aminobenzoic acid ester.[11]

Step 1: Catalytic Hydrogenation of 4-Aminobenzoic Acid Ester

-

Materials: 4-aminobenzoic acid ester, catalyst (e.g., Pt/C, Rh/C, Ru/C, Pd/C, or Raney-Ni), solvent (e.g., methanol, ethanol, isopropanol, tetrahydrofuran, benzene, toluene, or dimethylbenzene).[11]

-

Procedure: The 4-aminobenzoic acid ester is dissolved in a suitable solvent and hydrogenated in the presence of a catalyst under pressure (2.0–15.0 MPa) and at elevated temperature (20–150 °C).[11] This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid esters.

Step 2: Isomerization (Optional, to enrich the trans isomer)

-

The mixture of isomers can be subjected to an isomerization process to enrich the desired trans isomer. This can be achieved by treating the mixture with a base in an alcohol.

Step 3: Reduction of the Ester Group

-

Materials: Mixture of 4-aminocyclohexanecarboxylic acid esters, reducing agent (e.g., lithium aluminum hydride), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

-

Procedure: The ester mixture is dissolved in an anhydrous solvent and treated with a strong reducing agent to reduce the ester functionality to a primary alcohol, yielding a mixture of cis- and trans-(4-Aminocyclohexyl)methanol.

Step 4: Separation of Isomers

-

The cis and trans isomers can be separated by fractional crystallization of their salts (e.g., hydrochloride) or by column chromatography.

Step 5: Formation of the Hydrochloride Salt

-

Materials: Isolated trans-(4-Aminocyclohexyl)methanol, hydrochloric acid (gaseous or in a solvent like ethanol).

-

Procedure: The isolated trans isomer is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be collected by filtration and dried.[11]

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[12] The cis and trans isomers can lead to final compounds with different biological activities and pharmacokinetic properties.

Role as a Synthetic Intermediate

The bifunctional nature of this compound allows for sequential or orthogonal functionalization of the amino and hydroxyl groups. The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides, while the hydroxyl group can be oxidized, etherified, or esterified. This versatility makes it a valuable scaffold for creating libraries of compounds for high-throughput screening.

Example of a Downstream Product

cis-(4-Aminocyclohexyl)methanol is a known intermediate in the synthesis of complex heterocyclic compounds, such as 5-(3-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)phenyl)-7-((1S,4S)-4-(aminomethyl)cyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While the specific therapeutic application of this final compound is not detailed in the readily available literature, its complex structure suggests it is likely a target molecule in a drug discovery program, potentially targeting kinases or other enzymes due to the pyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.

Visualizations

Procurement and Handling Workflow

The following diagram illustrates a typical workflow for a research organization to procure and handle this compound.

Isomeric Relationship

The following diagram illustrates the relationship between the cis and trans isomers of this compound.

Synthetic Utility in Drug Discovery

The diagram below shows the logical relationship of how cis-(4-Aminocyclohexyl)methanol can be used as a building block in the synthesis of a complex, drug-like molecule.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 3. 30134-98-6|(cis-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 4. Cis-4-aminocyclohexyl)methanol, CAS No. 30134-98-6 - iChemical [ichemical.com]

- 5. CAS#:61367-22-4 | (cis-4-Aminocyclohexyl)methanol hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. usbio.net [usbio.net]

- 8. 1467-84-1|(trans-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 12. lookchem.com [lookchem.com]

In-Depth Technical Guide to the Safety and Handling of (4-Aminocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (4-Aminocyclohexyl)methanol (CAS No. 1504-49-0), a versatile building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a cycloaliphatic amino alcohol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1504-49-0 | [1][2][3] |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | |

| Boiling Point | 218.796 °C at 760 mmHg | [4] |

| Flash Point | 86.125 °C | [4] |

| Density | 0.974 g/cm³ | [4] |

| Vapor Pressure | 0.026 mmHg at 25 °C | [4] |

| Refractive Index | 1.477 | [4] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

Hazard Identification and GHS Classification

Based on the available information for structurally similar compounds, this compound should be handled with care, assuming it may possess the following hazards until a complete GHS classification is available.

Table 2: Potential GHS Hazard Classification for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | центр | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | ❗ | Warning | H335: May cause respiratory irritation. |

Note: This classification is based on data for analogous compounds and should be used for preliminary hazard assessment. A substance-specific risk assessment is required.

Toxicological Data

Occupational Exposure Limits

Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. For the related compound aminocyclohexane, the National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) of 10 ppm (40 mg/m³) over an eight-hour work shift. Given the lack of specific data, it is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure.

Experimental Protocols and Safe Handling

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Handling and Storage

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Ground and bond containers and receiving equipment to prevent static discharge.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Isolate: Immediately evacuate the area and prevent entry.

-

Ventilate: Ensure the area is well-ventilated.

-

Wear Appropriate PPE: Don the required personal protective equipment.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Absorption: Slowly add the absorbent material to the spill, working from the outside in.

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures

This compound has a flash point of 86.125 °C and is combustible.[4]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: In a fire, toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides, may be produced.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

References

The Versatility of (4-Aminocyclohexyl)methanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Aminocyclohexyl)methanol, a bifunctional cycloalkane, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including a rigid cyclohexane core and the presence of both primary amine and hydroxymethyl functional groups, offer a versatile platform for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the synthesis of the mucolytic agent Ambroxol and its potential in the development of other therapeutic agents.

Core Applications as a Bioisostere and Scaffold

The cyclohexane ring of this compound serves as a non-aromatic, lipophilic spacer that can mimic the spatial arrangement of a phenyl ring, a common motif in many drug molecules. This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, by avoiding the metabolic liabilities associated with aromatic rings. The presence of both an amino and a hydroxymethyl group provides two points for chemical modification, allowing for the facile introduction of various pharmacophoric elements and the exploration of structure-activity relationships (SAR).

Case Study: Synthesis of Ambroxol

A prominent example of the application of a this compound derivative is in the synthesis of Ambroxol, a widely used mucolytic drug. The trans-isomer of 4-aminocyclohexanol, a closely related analog, is a key starting material in several synthetic routes to Ambroxol.

Quantitative Data for Ambroxol

The following table summarizes key pharmacokinetic parameters of Ambroxol hydrochloride, demonstrating its clinical profile.

| Parameter | Value | Species | Administration | Reference |

| Cmax | 61.5 ng/mL (Test) | Human | Oral (single dose) | [1] |

| 57.3 ng/mL (Reference) | Human | Oral (single dose) | [1] | |

| Tmax | 0.229 h | Human | Oral (single dose) | [1] |

| AUC(t) | 495.8 ng·h/mL (Test) | Human | Oral (single dose) | [1] |

| 468.3 ng·h/mL (Reference) | Human | Oral (single dose) | [1] | |

| Inhibition of Lipid Peroxidation | 96% (10 mmol/L) | Rat (liver mitochondria) | in vitro | [2] |

| 74% (10 mmol/L) | Rat (gastric mucosa) | in vitro | [2] |

Experimental Protocols for Ambroxol Synthesis

Several synthetic routes to Ambroxol have been developed, with the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol being a common and efficient method.[3][4]

Protocol 1: Reductive Amination

This protocol describes the synthesis of Ambroxol hydrochloride via reductive amination.[3]

Materials:

-

trans-4-Aminocyclohexanol

-

2-Amino-3,5-dibromobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Lithium perchlorate (LiClO₄)

-

1,2-Dichloroethane

-

Dichloromethane

-

Acetone

-

Concentrated Hydrochloric Acid

-

Ice water

Procedure:

-

To a reaction flask, add trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), LiClO₄ (0.8 mmol), and NaBH(OAc)₃ (22 mmol).

-

Add 100 mL of 1,2-dichloroethane to the flask and stir the mixture at room temperature for 1.5 hours.

-

Upon completion of the reaction, pour the solution into 100 mL of ice water.

-

Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.

-

Remove the solvent from the organic phase by rotary evaporation under reduced pressure to yield crude Ambroxol base as a yellow liquid.

-

Dissolve the crude Ambroxol base in 100 mL of acetone.

-

While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to precipitate Ambroxol hydrochloride.

-

Filter the precipitate and wash with acetone to obtain the crude product.

-

Recrystallize the crude product from water, using activated carbon for decolorization, to yield pure Ambroxol hydrochloride.

Protocol 2: Synthesis from o-Nitrobenzaldehyde

This alternative route involves the bromination of o-nitrobenzaldehyde followed by reaction with trans-4-aminocyclohexanol, reduction, and salt formation.[5]

Materials:

-

o-Nitrobenzaldehyde

-

Bromine

-

trans-4-Aminocyclohexanol

-

Reducing agent (e.g., catalytic hydrogenation or metal-based reduction)

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Brominate o-nitrobenzaldehyde to obtain 2-nitro-3,5-dibromobenzaldehyde.

-

React the 2-nitro-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.

-

Reduce the nitro group and the imine formed in the previous step to yield Ambroxol base.

-

Dissolve the Ambroxol base in ethanol and add concentrated hydrochloric acid to precipitate Ambroxol hydrochloride.

-

Isolate and purify the product by filtration and recrystallization.

Visualizing the Synthetic Workflow

Caption: Synthetic routes to Ambroxol Hydrochloride.

Mechanism of Action of Ambroxol

Ambroxol exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting the respiratory system but also exhibiting neuroprotective properties.

Mucolytic and Secretolytic Effects

Ambroxol's primary function is to enhance the clearance of mucus from the airways.[6][7] It achieves this by:

-

Depolymerizing Mucopolysaccharides: Ambroxol breaks down the disulfide bonds in mucopolysaccharide fibers, reducing the viscosity of mucus.[6]

-

Stimulating Surfactant Production: It stimulates type II pneumocytes to produce and release pulmonary surfactant, which reduces the adhesion of mucus to the bronchial walls.[6][7]

-

Enhancing Mucociliary Clearance: Ambroxol increases the ciliary beat frequency, which helps to transport the thinned mucus out of the respiratory tract.[6]

Anti-inflammatory and Antioxidant Properties

Ambroxol exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[6] It also acts as a free radical scavenger, protecting respiratory tissues from oxidative stress.[2][6]

Local Anesthetic Effect

Ambroxol has been shown to block neuronal voltage-gated sodium channels, which contributes to its local anesthetic effect, providing relief from sore throat.[6][8]

Neuroprotective Effects and Signaling Pathways

Recent studies have highlighted the neuroprotective potential of Ambroxol. It has been shown to act as a chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in Gaucher's disease.[9][10] By stabilizing GCase, Ambroxol may help to reduce the accumulation of glucosylceramide.

Furthermore, Ambroxol has been found to ameliorate lipopolysaccharide (LPS)-induced airway inflammation and mucus secretion by inhibiting the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[11]

Visualizing the Signaling Pathway of Ambroxol

Caption: Mechanism of action of Ambroxol.

Broader Potential in Drug Discovery

While the synthesis of Ambroxol is a well-established application, the this compound scaffold holds promise for the development of other therapeutic agents. Its ability to introduce a non-aromatic, three-dimensional element into molecules makes it an attractive building block for targeting a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). The bifunctional nature of the scaffold allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization campaigns.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in medicinal chemistry. The successful application of trans-4-aminocyclohexanol in the synthesis of Ambroxol highlights the utility of this scaffold in developing clinically effective drugs. The multifaceted mechanism of action of Ambroxol, encompassing mucolytic, anti-inflammatory, and neuroprotective effects, underscores the potential for discovering novel therapeutic activities through the exploration of molecules containing the this compound core. Future research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully exploit its potential in addressing a range of therapeutic needs.

References

- 1. Bioequivalence assessment of ambroxol tablet after a single oral dose administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Ambroxol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

- 8. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of Amino and Hydroxyl Groups in (4-Aminocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminocyclohexyl)methanol is a bifunctional molecule incorporating both a primary amino group and a primary hydroxyl group. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The differential reactivity of the amino and hydroxyl moieties allows for selective functionalization, enabling the precise construction of molecular architectures. This technical guide provides an in-depth analysis of the factors governing the reactivity of these two functional groups, supported by experimental protocols and structured data for practical application in a research and development setting.

Core Principles of Reactivity

The selective modification of this compound hinges on the inherent differences in the nucleophilicity and basicity of the amino and hydroxyl groups.

Nucleophilicity and Basicity

The nitrogen atom of the primary amino group is more nucleophilic than the oxygen atom of the primary hydroxyl group. This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile.

The basicity of the two groups also plays a crucial role. The conjugate acid of the amino group (an ammonium ion) has a pKa of approximately 9-10, while the pKa of the alcohol is around 16-18. This indicates that the amino group is significantly more basic than the hydroxyl group. In reactions with electrophiles, the more basic amino group will generally react faster.

Steric Hindrance and Stereochemistry

This compound exists as cis and trans diastereomers. The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane ring can influence their accessibility and, consequently, their reactivity. In the more stable chair conformation, substituents can occupy either axial or equatorial positions. Generally, equatorial substituents are less sterically hindered and more reactive.[1]

-

trans Isomer: In the most stable conformation of the trans isomer, both the amino and hydroxymethyl groups are in the equatorial position, minimizing steric hindrance. This generally leads to higher reactivity for both groups compared to the cis isomer.

-

cis Isomer: In the cis isomer, one group will be in the equatorial position and the other in the axial position. The group in the axial position will experience greater steric hindrance from the axial hydrogens on the cyclohexane ring, potentially reducing its reactivity.[2]

Chemoselective Reactions

The difference in nucleophilicity between the amino and hydroxyl groups allows for a range of chemoselective reactions.

Selective N-Acylation

The amino group can be selectively acylated in the presence of the hydroxyl group using various acylating agents under controlled conditions. This is a fundamental transformation for the protection of the amino group or for the introduction of desired amide functionalities.

This protocol describes the selective N-acetylation of this compound.

Materials:

-

This compound (1 mmol)

-

Acetic anhydride (1.2 mmol)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or solvent-free)

-

Magnetic stirrer and reaction flask

Procedure:

-

To a solution of this compound (1 mmol) in the chosen solvent (or neat), add acetic anhydride (1.2 mmol) dropwise at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period (e.g., 5-15 minutes).[3]

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the N-acetylated product.

Expected Outcome: The primary product will be N-(4-(hydroxymethyl)cyclohexyl)acetamide, with the hydroxyl group remaining free.

Selective N-Protection

Protecting the more reactive amino group is a common strategy to allow for subsequent reactions at the hydroxyl group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.

This protocol details the synthesis of tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate.

Materials:

-

This compound (1 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

-

Solvent (e.g., Tetrahydrofuran, Dichloromethane, or a water-acetone mixture)

-

Base (optional, e.g., Triethylamine, Sodium Bicarbonate)

-

Magnetic stirrer and reaction flask

Procedure:

-

Dissolve this compound (1 mmol) in the chosen solvent.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the solution. If a base is used, it should be added prior to the Boc₂O.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous solutions (e.g., dilute acid if a base was used, followed by brine) to remove byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected product.[4]